

## Introduction: Deconstructing 2-Methoxybenzoyl Cyanide

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### Compound of Interest

Compound Name: 2-Methoxybenzoyl cyanide

Cat. No.: B1590097

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**2-Methoxybenzoyl cyanide** is an aromatic organic compound featuring a benzene ring substituted with two adjacent functional groups: an electron-withdrawing acyl cyanide group (-COCN). This ortho substitution pattern creates a unique electronic and steric environment that dictates its particularly reactive functional group, while the methoxy group is a common substituent in many biologically active molecules.

Understanding the interplay between these groups is crucial for predicting the molecule's stability, spectroscopic signature, and reactivity. Theoretical Functional Theory (DFT), provide a powerful, non-empirical route to elucidate these properties, offering predictive insights that can guide experiments. The core theoretical approaches for characterizing **2-Methoxybenzoyl cyanide**, drawing parallels from extensive computational research on related other benzonitriles.[1][2]

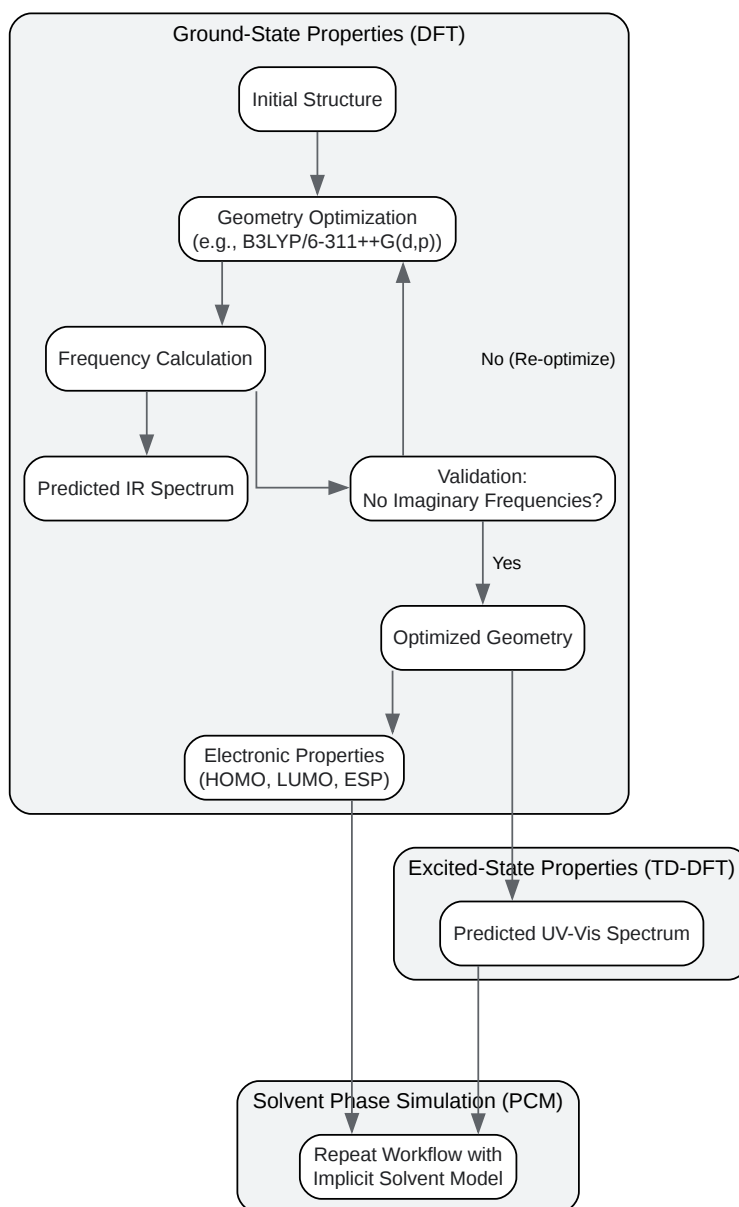
## The Computational Gauntlet: A Self-Validating Workflow

The choice of computational methodology is paramount for achieving a balance between accuracy and efficiency. For a molecule of this nature, Density Functional Theory (DFT) is the industry standard.[3] It provides robust predictions of ground-state properties, including molecular geometry and vibrational frequencies. For excited-state properties, Time-Dependent DFT (TD-DFT) is the logical extension.[1][4]

Our theoretical protocol is designed as a self-validating system. The workflow begins with geometry optimization, followed by frequency calculations. The frequency analysis confirms that the optimized structure is a true energy minimum, thus validating the foundational geometry for all subsequent property calculations.

## Core Computational Protocol

- **Geometry Optimization:** The initial step involves finding the lowest energy conformation of the molecule. The B3LYP functional combined with a 6-31G(d) basis set is an established choice for this class of compounds, providing reliable geometric parameters.[5][6]
- **Vibrational Frequency Analysis:** Performed at the same level of theory, this step serves two purposes:
  - It confirms the optimized structure is a stable minimum (no imaginary frequencies).
  - It predicts the infrared (IR) spectrum, allowing for direct comparison with experimental data.
- **Electronic Property Calculation:** Using the validated geometry, single-point energy calculations are performed to analyze the Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and charge distribution.[3][7]
- **Excited-State Analysis (UV-Vis):** TD-DFT calculations are employed to simulate the electronic absorption spectrum, predicting the wavelengths of the underlying  $\pi \rightarrow \pi^*$  transitions.[1]
- **Solvent Effects:** To simulate realistic experimental conditions, all calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent environment.[1]



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Caption: A standard workflow for the theoretical analysis of organic molecules.

## Molecular Geometry: The Ortho-Effect in Focus

The geometric structure of **2-Methoxybenzoyl cyanide** is dictated by the steric and electronic interactions between the adjacent methoxy and acyl cy isomers where substituents are far apart, the ortho arrangement forces a specific conformational preference to minimize steric repulsion.

DFT calculations on analogous molecules, such as 2-methoxybenzaldehyde, reveal that the methoxy group's methyl moiety tends to orient away from strain.<sup>[2]</sup> A similar conformation is predicted for **2-Methoxybenzoyl cyanide**. The planarity of the benzoyl cyanide fragment is expected to be slightly

Table 1: Predicted Key Geometrical Parameters for **2-Methoxybenzoyl Cyanide** (Based on DFT/B3LYP/6-311++G(d,p) level of theory and analogy v

Parameter	Description	Predicted Value	Rationale
r(C≡N)	Cyano group bond length	~1.16 Å	Typical for C≡N
r(C=O)	Carbonyl bond length	~1.22 Å	Slightly elongated due to conjugation.
r(C <sub>ring</sub> -C <sub>carbonyl</sub> )	Bond to carbonyl group	~1.48 Å	Standard C-C single bond character.
r(C <sub>ring</sub> -O)	Methoxy C-O bond length	~1.36 Å	Shorter than typical C-O single bond due to resonance.
∠(O=C-C≡N)	Acyl cyanide angle	~178-180°	Expected linear geometry.
τ(C-C-O-C)	Methoxy dihedral angle	~5-15°	Non-planar conformation with the ring.

## Vibrational Fingerprints: A Spectroscopic Roadmap

Theoretical vibrational analysis provides a predicted FT-IR spectrum, which is invaluable for identifying the molecule and confirming its synthesis. The spectrum highlights key molecular motions, with the most characteristic vibrations being those of the functional groups.

Table 2: Predicted Prominent Vibrational Frequencies (cm<sup>-1</sup>) (Unscaled frequencies based on DFT/B3LYP/6-311++G(d,p) calculations)

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Description & Significance
~2230	C≡N stretch	A strong, sharp peak characteristic of nitriles, sensitive to electronic effects.
~1685	C=O stretch	An intense band for the acyl group, higher in frequency than that of aliphatic ketones.
~3080	Aromatic C-H stretch	Medium intensity peaks characteristic of aromatic C-H bonds.
~1600, 1480	Aromatic C=C stretch	Multiple bands of varying intensity characteristic of benzene rings.
~1250	Asymmetric C-O-C stretch	A strong band characteristic of the methoxy linkage.
~1025	Symmetric C-O-C stretch	A moderate intensity band characteristic of the methoxy group.

These predicted frequencies serve as a robust reference for interpreting experimental IR spectra. Studies on related methoxy-substituted benzaldehydes have shown good agreement between DFT-calculated and experimental spectra, validating this predictive power.<sup>[2]</sup>

## Electronic Landscape and Reactivity

The electronic character of **2-Methoxybenzoyl cyanide** is defined by the donor-acceptor relationship between the methoxy group and the benzoyl cyano group. This section analyzes the Frontier Molecular Orbitals (FMOs).

- Highest Occupied Molecular Orbital (HOMO):** This orbital represents the region of highest electron density and is the primary site for electrophilic attack. It is predicted to be delocalized across the electron-rich methoxy-substituted benzene ring.
- Lowest Unoccupied Molecular Orbital (LUMO):** This orbital is the primary site for nucleophilic attack. The LUMO is expected to be localized on the carbonyl carbon and the cyano carbon.

The HOMO-LUMO energy gap ( $\Delta E$ ) is a crucial descriptor of molecular stability and reactivity.<sup>[3]</sup> A smaller gap suggests the molecule is more polarizable and reactive.

Table 3: Predicted FMO Properties

Property	Predicted Value (in vacuum)	Significance
E_HOMO	~ -6.5 eV	Indicates electron-donating
E_LUMO	~ -2.0 eV	Indicates electron-accepting
$\Delta E$ (HOMO-LUMO Gap)	~ 4.5 eV	Suggests moderate kinetic systems. <sup>[1][4]</sup>

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node [shape=none, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

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rankdir=TB;
node [shape=plaintext];
"Energy" [label="Energy"];
}

// LUMO
LUMO [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#FFFFFF", f

// HOMO
HOMO [label="HOMO\n(Highest Occupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#4285F4", fo

// Energy Gap
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edge [style=invis];
HOMO -> LUMO;
}

// Annotations
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HOMO_desc [label="Donates electrons\n(Site for Electrophilic Attack)"];
Gap_desc [label="\u0394E = E_LUMO - E_HOMO\n(Reactivity Indicator)"];

// Invisible nodes for positioning
node [shape=point, style=invis];
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HOMO -> p2 [style=invis];
p2 -> HOMO_desc [dir=none, style=dashed];

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}
```

Caption: Frontier Molecular Orbitals (FMOs) and the energy gap.

## Predicted Reactivity and Biological Implications

The cyanide moiety is a well-known toxicophore, primarily through its action as a potent inhibitor of metalloenzymes like cytochrome c oxidase in the cyanide ion (CN<sup>-</sup>) binds strongly to the iron center of these enzymes, halting cellular respiration.<sup>[8]</sup> While **2-Methoxybenzoyl cyanide** is an organic compound, its toxicity would be a primary determinant of its toxicity.

From a synthetic chemistry perspective, the acyl cyanide group is a versatile functional handle. The electron-withdrawing nature of the group makes it susceptible to attack by nucleophiles. Furthermore, studies on related acrylonitriles have demonstrated that the cyanide moiety can be critical for cytotoxicity, suggesting potential applications in medicinal chemistry.<sup>[10]</sup>

## Conclusion

This guide establishes a robust theoretical framework for the comprehensive analysis of **2-Methoxybenzoyl cyanide**. By leveraging established DFT calculations, we can predict its structural, vibrational, and electronic properties. The key takeaways from this theoretical approach are:

- The molecule likely adopts a slightly non-planar conformation due to steric hindrance between the ortho-substituents.
- Its IR and UV-Vis spectra will have characteristic signatures dominated by the acyl cyanide and methoxy-benzene chromophores.
- The electronic structure is defined by a donor-acceptor system, with the HOMO localized on the ring and the LUMO on the acyl cyanide group, indicating potential for nucleophilic reactions.

These computational insights provide a foundational understanding of **2-Methoxybenzoyl cyanide**, enabling researchers to anticipate its behavior and optimize its synthesis, characterization, and application.

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